2-(3-methylbutoxy)-N-phenylbenzamide
Description
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
2-(3-methylbutoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-14(2)12-13-21-17-11-7-6-10-16(17)18(20)19-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
IEWLISNAHZWFJJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural features and properties of 2-(3-methylbutoxy)-N-phenylbenzamide with similar benzamide derivatives:
Key Observations :
- Lipophilicity : The 3-methylbutoxy group in the target compound introduces significant hydrophobicity compared to shorter alkoxy chains (e.g., methoxy in ) or polar groups (e.g., hydroxy in ). This may enhance membrane permeability in biological systems.
- The 3-methylbutoxy group is electron-donating, which could stabilize resonance structures of the benzamide core.
- Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide and N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide have been structurally validated via X-ray diffraction, highlighting the importance of substituents in packing efficiency and intermolecular interactions.
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